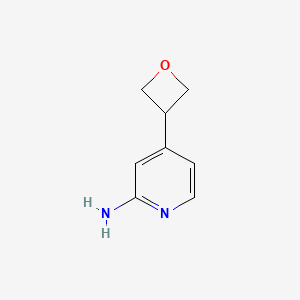

4-(Oxetan-3-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxetan-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8-3-6(1-2-10-8)7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJGHBSTAQVGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Oxetane and Aminopyridine Motifs

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Oxetan-3-yl)pyridin-2-amine

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. This compound emerges as a molecule of significant interest, embodying the convergence of two highly valued pharmacophoric elements: the 2-aminopyridine scaffold and the oxetane ring.

The 2-aminopyridine core is a ubiquitous feature in numerous clinically successful drugs, prized for its ability to form key hydrogen bond interactions with biological targets. The oxetane moiety, a four-membered cyclic ether, has gained prominence as a versatile tool for enhancing the physicochemical properties of drug candidates.[1][2] Its incorporation is a strategic choice to improve aqueous solubility, increase metabolic stability, and modulate the basicity of adjacent functional groups, such as amines.[3][4][5] The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a nearby amine, a tactic often used to mitigate liabilities like hERG channel inhibition.[4] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods required for its thorough characterization.

Part 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyridine and oxetane rings is the key transformation in this synthesis. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and esters.[6][7] This approach is superior to methods that might require harsher conditions, which could potentially lead to the ring-opening of the strained oxetane moiety.[1][3]

The chosen strategy involves the palladium-catalyzed coupling of a 4-halopyridin-2-amine with an oxetane-3-boronic acid derivative. This route is efficient and allows for late-stage installation of the oxetane ring.

Synthetic Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol

Materials:

-

2-Amino-4-bromopyridine (1.0 eq)

-

(Oxetan-3-yl)boronic acid pinacol ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-bromopyridine, (oxetan-3-yl)boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) active catalyst is sensitive to oxygen.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The biphasic mixture facilitates the dissolution of both organic and inorganic reagents.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer three times with ethyl acetate to ensure complete recovery of the product.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The pre-catalyst, Pd(II)(dppf)Cl₂, is reduced in situ to the active Pd(0) species. The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 2-amino-4-bromopyridine.

-

Transmetalation: The boronic ester coordinates to the palladium complex, and in the presence of the base, the oxetanyl group is transferred from boron to palladium, displacing the halide. The base is critical for activating the boronic ester.

-

Reductive Elimination: The two organic fragments (the pyridinyl and oxetanyl groups) on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow Diagram

Caption: Standard workflow for the analytical characterization of the final compound.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound.

| Analysis | Parameter | Expected Result |

| Identity | Molecular Formula | C₈H₁₀N₂O[8] |

| Molecular Weight | 150.18 g/mol [8] | |

| Mass Spec. | Mode | ESI+ |

| [M+H]⁺ | Expected: 151.0866, Observed: ~151.09 | |

| ¹H NMR | Solvent | CDCl₃ or DMSO-d₆ |

| (400 MHz) | Pyridine H (d) | ~7.9 ppm |

| Pyridine H (s) | ~6.6 ppm | |

| Pyridine H (d) | ~6.5 ppm | |

| -NH₂ (br s) | ~4.7 ppm (exchangeable with D₂O) | |

| Oxetane -CH₂- (t) | ~4.9 ppm | |

| Oxetane -CH₂- (t) | ~4.7 ppm | |

| Oxetane -CH- (m) | ~4.0 ppm | |

| ¹³C NMR | Pyridine C-NH₂ | ~160 ppm |

| (100 MHz) | Pyridine C-Oxetane | ~155 ppm |

| Pyridine C-H | ~148 ppm | |

| Pyridine C-H | ~108 ppm | |

| Pyridine C-H | ~105 ppm | |

| Oxetane -CH₂- | ~73 ppm | |

| Oxetane -CH- | ~35 ppm | |

| Purity | HPLC | >95% (at a specified wavelength, e.g., 254 nm) |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The predicted values are based on the analysis of similar pyridine and oxetane-containing structures.[9][10][11]

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Process the data to assign peaks, determine chemical shifts, and analyze coupling constants to confirm the connectivity of the atoms.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable method using a C18 reverse-phase column.

-

Prepare a standard solution of the compound at a known concentration.

-

Inject the solution and run a gradient of mobile phases (e.g., acetonitrile and water with 0.1% formic acid).

-

Monitor the elution using a UV detector and integrate the peak area to determine the purity of the sample.

Conclusion and Outlook

This guide outlines a reliable and scalable synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[12] The detailed characterization protocol provides a robust framework for verifying the structural integrity and purity of the final product, ensuring its suitability for downstream applications in research and drug development. The strategic incorporation of the oxetane ring into the 2-aminopyridine scaffold yields a compound with a promising profile for lead optimization campaigns, offering a valuable building block for the creation of next-generation therapeutics.[5][13]

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Protheragen [protheragen.ai]

- 9. rsc.org [rsc.org]

- 10. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-(Oxetan-3-yl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Oxetan-3-yl)pyridin-2-amine, a heterocyclic compound of significant interest in contemporary drug discovery. The incorporation of a strained oxetane ring onto a 2-aminopyridine scaffold presents a unique combination of structural and electronic features that profoundly influence its behavior in biological systems. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a predictive overview of the compound's characteristics and detailed, field-proven protocols for their empirical determination. We will explore the structural rationale behind its properties, including lipophilicity, solubility, and basicity, and provide the necessary experimental frameworks to validate these characteristics in a laboratory setting.

Introduction: The Strategic Role of the Oxetane Moiety in Drug Design

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous clinically successful drugs. However, its inherent basicity and physicochemical profile often require careful modulation to achieve optimal pharmacokinetic and pharmacodynamic outcomes. The introduction of an oxetane ring, a four-membered cyclic ether, is a modern medicinal chemistry strategy to address these challenges.[1][2] The oxetane moiety is not merely a passive substituent; its unique structural and electronic properties confer significant advantages:

-

Basicity Attenuation: The electronegative oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect. When placed at the 4-position of the pyridine ring, this effect propagates through the aromatic system, reducing the basicity of both the endocyclic pyridine nitrogen and the exocyclic 2-amino group.[3][4] This modulation of pKa is critical for avoiding off-target effects, such as hERG channel inhibition, and for controlling the ionization state of the molecule under physiological conditions.[1]

-

Improved Solubility: The polar nature of the ether linkage within the oxetane ring can enhance aqueous solubility, a crucial parameter for drug formulation and bioavailability.[5][6]

-

Metabolic Stability: The oxetane ring can serve as a "metabolic shield," blocking sites that are otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][7]

-

Increased Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the overall three-dimensionality of the molecule, which can lead to improved target binding and selectivity.[1][2]

This guide will now delve into the specific physicochemical properties of this compound, providing a summary of its core attributes followed by detailed methodologies for their experimental determination.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer its key properties based on its structure and data from closely related analogues. The following table summarizes these foundational characteristics.

| Property | Value/Prediction | Source/Justification |

| Molecular Formula | C₈H₁₀N₂O | [8] |

| Molecular Weight | 150.18 g/mol | [8] |

| CAS Number | 1427501-89-0 | [8] |

| Predicted logP | ~0.5 - 1.0 | Based on predicted values for similar compounds like 4-(oxetan-3-ylsulfanyl)pyridin-2-amine (XlogP = 0.7).[9] |

| Predicted pKa | pKa₁: ~4.5-5.5 (Pyridinium ion)pKa₂: ~2.5-3.5 (Anilinium ion) | The electron-withdrawing oxetane is expected to lower the pKa of the parent 2-aminopyridine (pKa ≈ 6.8).[3][4] |

| Aqueous Solubility | Moderate to High | The presence of the polar oxetane and two basic nitrogen atoms suggests good aqueous solubility, particularly at lower pH.[5][6] |

Structural and Spectroscopic Characterization

Definitive structural confirmation and purity assessment are paramount. The following sections describe the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:

-

Pyridine Protons: Three distinct aromatic signals. The proton at C5 (adjacent to the oxetane) will likely appear as a singlet or a narrowly split multiplet. The protons at C3 and C6 will show characteristic doublet or doublet of doublets splitting.[10][11]

-

Amino Protons: A broad singlet for the -NH₂ group, the chemical shift of which will be solvent-dependent.

-

Oxetane Protons: A set of multiplets in the upfield region (typically 4.0-5.0 ppm for the -CH₂-O- protons and a multiplet for the methine proton at the point of attachment).[12]

-

-

¹³C NMR: The carbon spectrum will provide a clear fingerprint of the carbon skeleton.

-

Pyridine Carbons: Five distinct signals in the aromatic region (110-160 ppm). The carbon attached to the amino group (C2) and the carbon attached to the oxetane (C4) will be significantly influenced by these substituents. The typical chemical shifts for pyridine carbons are C2: ~150 ppm, C3: ~124 ppm, and C4: ~136 ppm, which will be shifted by the substituents.[13][14]

-

Oxetane Carbons: Signals for the two methylene carbons and one methine carbon of the oxetane ring, typically appearing in the 60-80 ppm range.[12]

-

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 150. Key fragmentation patterns would likely involve the loss of elements of the oxetane ring (e.g., loss of CH₂O) or cleavage of the bond between the pyridine and oxetane rings.[15] High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₈H₁₀N₂O).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands:

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[16][17]

-

C-O-C Stretching: A strong band in the 1000-1100 cm⁻¹ region, indicative of the ether linkage in the oxetane ring.

-

C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.[18]

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, step-by-step methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the ionization constants.

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Steps:

-

Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4.01, 7.00, and 10.01). Prepare a ~1 mM solution of this compound in an aqueous solution of 0.15 M KCl to maintain constant ionic strength.[19]

-

Titration: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at 25 °C. Acidify the solution to ~pH 2 using 0.1 M HCl. Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the value. Continue the titration until the pH reaches ~12.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. More accurately, the equivalence points can be determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV).

Determination of Lipophilicity (logD) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity.[20][21] The retention time of a compound on a C18 column is correlated with its lipophilicity.

Caption: Workflow for logP/logD determination using RP-HPLC.

Detailed Steps:

-

System Preparation: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase will consist of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD₇.₄ determination) and an organic solvent like acetonitrile.[2][22]

-

Calibration: Prepare solutions of a set of standard compounds with known logP values. Inject each standard and record its retention time (t_R_). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the same conditions as the standards. Record its retention time.

-

Data Analysis: For each compound (standards and sample), calculate the capacity factor, k' = (t_R_ - t₀) / t₀. Plot the known logP values of the standards against their calculated log k' values. Perform a linear regression to obtain a calibration curve. Use the equation of this line to calculate the logP of this compound from its measured k'.[2] It is crucial to understand that for ionizable compounds, this method determines the distribution coefficient (logD) at the pH of the mobile phase.[23][24][25]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][26]

Caption: Workflow for determining equilibrium aqueous solubility.

Detailed Steps:

-

Equilibration: Add an excess amount of solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[1]

-

Incubation: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that undissolved solid remains visible at the end of the incubation period.[4][26]

-

Separation: After incubation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[27] The resulting concentration is the thermodynamic solubility.

Conclusion

This compound is a molecule designed with modern medicinal chemistry principles in mind. The strategic inclusion of the oxetane ring is predicted to confer a favorable physicochemical profile, characterized by modulated basicity, enhanced aqueous solubility, and increased metabolic stability compared to simpler 2-aminopyridine analogues. While this guide provides a robust predictive framework for its properties, empirical validation is essential for any drug discovery program. The detailed protocols provided herein offer a clear path for researchers to obtain high-quality, reliable data, enabling a thorough understanding of this promising compound and facilitating its progression in drug development pipelines.

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. This compound - Protheragen [protheragen.ai]

- 9. PubChemLite - 4-(oxetan-3-ylsulfanyl)pyridin-2-amine (C8H10N2OS) [pubchemlite.lcsb.uni.lu]

- 10. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. testbook.com [testbook.com]

- 15. Pyridine [webbook.nist.gov]

- 16. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 17. Pyridine [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 21. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 22. agilent.com [agilent.com]

- 23. acdlabs.com [acdlabs.com]

- 24. acdlabs.com [acdlabs.com]

- 25. LogD/LogP - Enamine [enamine.net]

- 26. enamine.net [enamine.net]

- 27. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-amino-4-(oxetan-3-yl)pyridine

A Prospective Analysis for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, prospective analysis of the potential biological activities of the novel chemical entity, 2-amino-4-(oxetan-3-yl)pyridine. In the absence of direct empirical data for this specific molecule, this document synthesizes the extensive pharmacological knowledge of the 2-aminopyridine scaffold with the well-documented physicochemical and pharmacokinetic benefits of the oxetane moiety. We hypothesize that 2-amino-4-(oxetan-3-yl)pyridine holds significant potential as a lead compound in oncology, neuroscience, and infectious disease research. This guide will detail the scientific rationale for these predictions, propose a plausible synthetic route, and outline a comprehensive strategy for its biological evaluation.

Introduction: The Convergence of a Privileged Scaffold and a Modern Bioisostere

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and drug-like properties necessitates the exploration of new chemical space. The strategic combination of a "privileged scaffold" with a "modern bioisostere" is a powerful approach in contemporary drug discovery. This guide focuses on the untapped potential of 2-amino-4-(oxetan-3-yl)pyridine, a molecule that embodies this principle.

The 2-aminopyridine core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neurological effects.[1]

The oxetane ring , a four-membered cyclic ether, has emerged as a highly valuable motif in modern drug design.[2][3][4] Its incorporation can profoundly and beneficially alter key physicochemical properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[3][5] The oxetane moiety is often employed to replace more common functionalities like gem-dimethyl or carbonyl groups, leading to improved pharmacokinetic profiles.[3]

This guide will, therefore, construct a scientifically-grounded, predictive profile of 2-amino-4-(oxetan-3-yl)pyridine, offering a roadmap for its synthesis and biological characterization.

The 2-Aminopyridine Scaffold: A Foundation of Diverse Biological Activity

The 2-aminopyridine moiety is a versatile pharmacophore capable of engaging in a variety of biological interactions. Its derivatives have been successfully developed into clinical candidates and approved drugs. The biological activities associated with this scaffold are extensive and provide a strong basis for our predictions.

Anticancer Potential

A significant body of research highlights the anticancer properties of 2-aminopyridine derivatives. These compounds have been shown to target various components of the cancer cell machinery:

-

Kinase Inhibition: Many 2-aminopyridine derivatives are potent kinase inhibitors. For example, they have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a potential role in treating various cancers.

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes crucial for cancer cell survival and proliferation.

Neurological Applications

The 2-aminopyridine scaffold is also prominent in the development of agents targeting the central nervous system (CNS):

-

Ion Channel Modulation: The parent compound, 4-aminopyridine, is a potassium channel blocker used to treat multiple sclerosis.[6] While our target molecule is a 2-aminopyridine, the presence of the pyridine ring suggests the potential for ion channel interactions.

-

Receptor Modulation: Derivatives of 2-aminopyridine have been explored for their activity at various CNS receptors, indicating potential applications in treating a range of neurological and psychiatric disorders.

Antimicrobial Activity

The 2-aminopyridine core has been incorporated into molecules with significant antibacterial and antifungal properties. These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes.

The Oxetane Moiety: A Tool for Optimizing Drug-like Properties

The introduction of an oxetane ring into a lead compound is a modern strategy to enhance its developability. The unique properties of this strained cyclic ether can overcome common challenges in drug discovery.[2][3][4]

Physicochemical Benefits

-

Enhanced Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.[3]

-

Reduced Lipophilicity: In an era where "Lipophilic Efficiency" is a key metric, the oxetane moiety can reduce a compound's lipophilicity (LogP), which can lead to improved pharmacokinetic properties and a lower risk of off-target effects.

-

Metabolic Stability: The oxetane ring can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[3]

Structural and Conformational Effects

The rigid, three-dimensional structure of the oxetane ring can impart a specific conformation to a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

Hypothesized Biological Profile of 2-amino-4-(oxetan-3-yl)pyridine

By integrating the known biological activities of the 2-aminopyridine scaffold with the property-enhancing effects of the oxetane moiety, we can project a compelling, albeit hypothetical, biological profile for 2-amino-4-(oxetan-3-yl)pyridine.

We predict that this molecule will exhibit promising activity in the following therapeutic areas:

-

Oncology: The 2-aminopyridine core provides a strong foundation for anticancer activity. The oxetane at the 4-position could enhance solubility and metabolic stability, potentially leading to a more effective and better-tolerated kinase inhibitor.

-

Neuroscience: Given the prevalence of 2-aminopyridine derivatives with CNS activity, and the ability of the oxetane to fine-tune properties for blood-brain barrier penetration, this molecule warrants investigation for its potential to modulate neurological targets.

-

Infectious Diseases: The combination of the antimicrobial potential of the 2-aminopyridine scaffold and the favorable pharmacokinetic properties imparted by the oxetane ring could result in a novel anti-infective agent with an improved therapeutic window.

Proposed Synthetic Route

A plausible and efficient synthesis of 2-amino-4-(oxetan-3-yl)pyridine is crucial for its experimental evaluation. The following multi-step synthesis is proposed, leveraging established synthetic methodologies for substituted pyridines.

Proposed Synthetic Pathway for 2-amino-4-(oxetan-3-yl)pyridine.

Step 1: Synthesis of a 4-substituted pyridine precursor. This could involve a variety of known methods for the synthesis of 4-substituted pyridines.

Step 2: Introduction of the 2-amino group. This can typically be achieved through amination of a 2-halopyridine intermediate.

Step 3: Coupling with an oxetane synthon. A key step would be the coupling of the 2-amino-4-halopyridine intermediate with a suitable oxetane-3-yl nucleophile or electrophile.

Proposed Experimental Evaluation Workflow

A systematic and comprehensive experimental evaluation is necessary to validate the hypothesized biological activities of 2-amino-4-(oxetan-3-yl)pyridine. The following workflow outlines a logical progression from initial screening to more in-depth characterization.

A Phased Approach to Biological Evaluation.

Phase 1: In Vitro Screening and Physicochemical Profiling

-

Synthesis and Purity Analysis: The compound will be synthesized according to the proposed route and its purity confirmed by standard analytical techniques (NMR, LC-MS, HRMS).

-

Broad Biological Screening: Initial screening will be conducted against a panel of human cancer cell lines, a diverse set of bacterial and fungal strains, and a panel of CNS receptors and ion channels.

-

Physicochemical Characterization: Key drug-like properties, including aqueous solubility, lipophilicity (LogP/LogD), and pKa, will be determined experimentally.

Phase 2: In Vitro Pharmacology and ADME

-

Target Identification and Validation: For any confirmed "hits" from the primary screen, efforts will be made to identify the specific biological target(s) and elucidate the mechanism of action.

-

In Vitro ADME Profiling: A suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays will be performed to assess metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions.

Phase 3: In Vivo Characterization

-

Pharmacokinetic Studies: If the in vitro profile is favorable, pharmacokinetic studies in rodents will be conducted to determine key parameters such as oral bioavailability, half-life, and tissue distribution.

-

In Vivo Efficacy Models: The compound will be tested in relevant animal models of disease (e.g., tumor xenograft models, infection models, or behavioral models for CNS effects) to assess its in vivo efficacy.

-

Preliminary Safety and Tolerability: Initial in vivo toxicology studies will be performed to assess the compound's safety profile and determine a maximum tolerated dose.

Data Summary and Future Directions

The following tables will be populated as experimental data becomes available, providing a clear and concise summary of the biological and physicochemical properties of 2-amino-4-(oxetan-3-yl)pyridine.

Table 1: Physicochemical Properties

| Property | Predicted Value | Experimental Value |

| Molecular Weight | ||

| cLogP | ||

| Aqueous Solubility | ||

| pKa |

Table 2: In Vitro Biological Activity Summary

| Assay | IC50 / EC50 / MIC |

| Anticancer | |

| Cell Line A | |

| Cell Line B | |

| Antimicrobial | |

| Bacterium A | |

| Fungus B | |

| Neurological | |

| Receptor/Channel A |

Table 3: In Vivo Pharmacokinetic Parameters (Rodent)

| Parameter | Value |

| Bioavailability (%) | |

| Half-life (t1/2) | |

| Clearance (CL) | |

| Volume of Distribution (Vd) |

Conclusion

While the biological activity of 2-amino-4-(oxetan-3-yl)pyridine has not yet been reported, a thorough analysis of its constituent parts provides a strong rationale for its investigation as a novel therapeutic agent. The proven pharmacological versatility of the 2-aminopyridine scaffold, combined with the desirable drug-like properties conferred by the oxetane moiety, makes this molecule a highly attractive candidate for synthesis and comprehensive biological evaluation. The experimental workflow detailed in this guide provides a clear path forward to unlock the potential of this promising new chemical entity.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Oxetan-3-yl)pyridin-2-amine as a Scaffold for Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Unlocking New Therapeutic Potential

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The 2-aminopyridine moiety is a well-established pharmacophore present in numerous approved drugs, valued for its hydrogen bonding capabilities and ability to engage with a variety of biological targets.[1][2] However, the strategic incorporation of underexplored, three-dimensional motifs can unlock new chemical space and dramatically improve a scaffold's drug-like properties.[3] This guide focuses on one such promising scaffold: 4-(Oxetan-3-yl)pyridin-2-amine .

The core of this scaffold marries the proven 2-aminopyridine framework with an oxetane ring—a small, polar, four-membered cyclic ether.[4][5] This combination is not merely an addition of two functional groups; it is a synergistic pairing designed to address common challenges in drug development, including poor solubility, metabolic instability, and off-target effects. The oxetane motif, once a synthetic curiosity, is now recognized as a powerful tool for enhancing molecular properties, moving drug candidates from the bench to clinical success.[6][7]

This document serves as a technical guide for researchers and drug development professionals. It will elucidate the unique advantages conferred by the 4-(oxetan-3-yl) substitution, provide detailed synthetic and application methodologies, and explore a key case study where this scaffold has been successfully employed to create a potent and selective clinical candidate.

The Oxetane Advantage: A Physicochemical Deep Dive

The incorporation of an oxetane ring is a deliberate strategy to modulate a molecule's properties in a predictable and beneficial manner.[8][9] Its value stems from a unique combination of steric and electronic features that distinguish it from more common bioisosteres like gem-dimethyl or carbonyl groups.[3][10]

Enhanced Aqueous Solubility and Reduced Lipophilicity

A primary challenge in drug discovery is achieving sufficient aqueous solubility for oral bioavailability. The oxetane ring, being a polar ether, acts as a "hydrophilic handle." Replacing a lipophilic group like a gem-dimethyl moiety with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[9][11] This drastic improvement is critical for moving compounds through preclinical development.

Metabolic Stability and Blockade of P450 Metabolism

Metabolically labile positions on a drug candidate, often C-H bonds, are susceptible to oxidation by cytochrome P450 (CYP) enzymes. The oxetane ring is a robust, metabolically stable group.[9] Strategically placing it can shield adjacent, vulnerable positions from enzymatic degradation, thereby increasing the compound's half-life. Furthermore, the introduction of this polar motif can steer metabolic clearance away from CYP-mediated pathways, potentially reducing the risk of drug-drug interactions.[7]

Modulation of Basicity (pKa)

The basicity of amine groups is a critical parameter influencing cell permeability, target binding, and potential off-target effects like hERG channel inhibition. The oxetane's oxygen atom exerts a strong electron-withdrawing inductive effect.[3][6] When placed near an amine, it significantly reduces the amine's basicity (pKa). An oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units, a powerful tool for medicinal chemists to fine-tune a molecule's properties and mitigate basicity-related liabilities.[8]

Structural Rigidity and Three-Dimensionality

Modern drug discovery increasingly favors "non-flat," sp³-rich molecules, which tend to have higher target selectivity and a lower attrition rate in clinical trials.[3] The oxetane ring is a compact, puckered, three-dimensional structure that introduces conformational rigidity into a molecule.[4] This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its target.

Table 1: Comparative Physicochemical Impact of Oxetane Substitution

| Property | Standard Group (e.g., gem-Dimethyl) | Oxetane Replacement | Rationale & Advantage |

| Aqueous Solubility | Low | High (4x to >4000x increase)[9][11] | The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water. |

| Lipophilicity (LogD) | High | Low | Reduced lipophilicity often correlates with a better toxicity profile.[8] |

| Metabolic Stability | Can be labile | High | Blocks metabolically weak C-H bonds and is resistant to CYP oxidation.[9] |

| Adjacent Amine pKa | Unchanged | Significantly Lowered (~2.7 units α)[8] | Mitigates risks of hERG inhibition and improves cell permeability. |

| Molecular Shape | Acyclic/Flexible | Rigid/3-Dimensional | Enhances binding affinity and target selectivity through conformational constraint.[3] |

Synthesis of the this compound Scaffold

Access to the core scaffold is a prerequisite for any drug discovery program. The synthesis of this compound and its analogues can be achieved through several reliable routes. The choice of method often depends on the desired scale and available starting materials. A common and effective approach involves a cross-coupling reaction.

General Synthetic Workflow

The overall process for utilizing this scaffold in a drug discovery campaign follows a logical progression from synthesis to biological evaluation.

Caption: General workflow for a drug discovery campaign using the this compound scaffold.

Detailed Experimental Protocol: Suzuki Coupling Approach

This protocol describes a representative synthesis of the core scaffold from a commercially available starting material.

Objective: To synthesize this compound.

Materials:

-

4-Bromopyridin-2-amine

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Nitrogen or Argon source for inert atmosphere

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromopyridin-2-amine (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Causality Insight: The use of an excess of the boronic ester drives the reaction to completion. The inorganic base is crucial for the transmetalation step in the catalytic cycle.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). Purge the solution with the inert gas for 10-15 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the reaction mixture.

-

Causality Insight: Degassing the solvent is a critical step to prevent oxidative degradation of the Pd(0) active species. The water in the solvent mixture helps to dissolve the inorganic base.

-

-

Reaction: Heat the mixture to a specified temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) to yield the pure this compound.

-

Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Case Study: Inhibition of IRAK4 with Zimlovisertib (PF-06650833)

A prominent example showcasing the power of the this compound scaffold is the clinical development of Zimlovisertib (PF-06650833) , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[12][13]

The Role of IRAK4 in Inflammation

IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the innate immune system.[14] It is a key node downstream of Toll-like receptors (TLRs) and IL-1 receptors, which, upon activation, trigger a signaling cascade leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][16] Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, making IRAK4 a highly attractive therapeutic target.[17][18]

Caption: Simplified IRAK4 signaling pathway and the inhibitory action of Zimlovisertib.

Structure-Activity Relationship (SAR) and Scaffold Contribution

The development of Zimlovisertib involved extensive SAR studies where the this compound scaffold was a key component.[17] The 2-aminopyridine core provides crucial hydrogen bonding interactions within the kinase hinge region, while the 4-oxetanyl group projects into the solvent-exposed region. This substitution was instrumental in optimizing the compound's properties:

-

Potency: The scaffold provides the foundational binding interactions necessary for potent inhibition.

-

Solubility: The oxetane moiety significantly improved the aqueous solubility of the lead series, which is essential for developing an orally available drug.

-

Metabolic Stability: The scaffold is metabolically robust, contributing to a favorable pharmacokinetic profile.[13]

Table 2: Biological Activity of Zimlovisertib (PF-06650833)

| Assay Type | Target/System | IC₅₀ Value | Reference |

| Biochemical Assay | Recombinant Human IRAK4 | 0.2 nM | [13] |

| Cell-based Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | 2.4 nM | [13] |

| Kinome Selectivity | Panel of 278 Kinases (@ 200 nM) | ~100% inhibition of IRAK4 only | [13] |

| hERG Inhibition | Voltage Clamp Assay (@ 100 µM) | 25% | [13] |

The data clearly demonstrates that Zimlovisertib is a highly potent and selective inhibitor of IRAK4.[13] The low nanomolar potency in both biochemical and cellular assays, coupled with exceptional selectivity across the kinome, underscores the success of the drug design strategy. The minimal hERG activity at high concentrations further highlights the favorable safety profile contributed by the scaffold's optimized physicochemical properties.

Future Perspectives and Conclusion

The this compound scaffold represents a validated and highly valuable platform for modern drug discovery. Its successful application in the development of the IRAK4 inhibitor Zimlovisertib is a testament to the power of incorporating novel, three-dimensional motifs to overcome long-standing challenges in medicinal chemistry.[17][18]

The utility of this scaffold is not limited to kinase inhibition. The favorable properties it imparts—solubility, metabolic stability, and synthetic tractability—make it an attractive starting point for targeting a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. As synthetic methodologies for oxetanes continue to advance, we can expect to see the this compound core and its derivatives appear in an increasing number of clinical candidates across diverse therapeutic areas.

This guide provides a foundational understanding of the rationale, synthesis, and application of this powerful scaffold. By leveraging the principles and protocols outlined herein, researchers can accelerate their own drug discovery programs and unlock new avenues for therapeutic intervention.

References

- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pardon Our Interruption [opnme.com]

- 16. curis.com [curis.com]

- 17. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

The Oxetane Moiety: A Technical Guide to Strategic Application in Modern Medicinal Chemistry

Abstract

The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique constellation of physicochemical properties—including high polarity, metabolic stability, and a distinct three-dimensional geometry—offers chemists a powerful tool to address common challenges in drug discovery, such as poor solubility, rapid metabolic clearance, and high lipophilicity.[1][2][3] This guide provides an in-depth analysis of the oxetane moiety, elucidating the fundamental principles that govern its utility. We will explore its role as a versatile bioisostere, examine its impact on key drug-like properties through quantitative data and case studies of clinical candidates, and provide detailed synthetic protocols. This document is intended for researchers, scientists, and drug development professionals seeking to strategically leverage the oxetane scaffold to design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

The Fundamental Physicochemical Impact of the Oxetane Ring

The strategic incorporation of an oxetane is not merely a substitution but a deliberate modulation of a molecule's core properties. The causality behind its profound effects lies in its unique structural and electronic features.

Polarity, Solubility, and Lipophilicity

The presence of the electronegative oxygen atom within the strained four-membered ring creates a significant dipole moment, rendering the oxetane motif highly polar.[1] This intrinsic polarity is a primary driver for one of its most celebrated benefits: the enhancement of aqueous solubility. In numerous instances, replacing a non-polar group like a gem-dimethyl group with an oxetane has led to dramatic increases in solubility, sometimes by orders of magnitude (from 4-fold to over 4000-fold).[4][5][6] This effect is crucial for improving the oral bioavailability of drug candidates.

Concurrently, this increase in polarity typically leads to a desirable reduction in lipophilicity (LogD/LogP).[1][7] High lipophilicity is often associated with off-target toxicity and poor pharmacokinetic profiles. By serving as a less lipophilic yet sterically similar surrogate, the oxetane allows for the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

Metabolic Stability

One of the most compelling reasons for incorporating an oxetane is to enhance metabolic stability.[8] The ring is generally robust and can act as a "metabolic shield," blocking access of metabolizing enzymes, particularly Cytochrome P450s (CYPs), to adjacent, vulnerable C-H bonds.[7][8][9] Replacing metabolically labile groups, such as a gem-dimethyl or certain carbonyl functionalities, with an oxetane can significantly reduce the rate of intrinsic clearance (CLint) and prolong a drug's half-life.[5][8][9]

Hydrogen Bonding and Three-Dimensionality

The strained C–O–C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it a potent hydrogen bond acceptor.[9][10] Its H-bonding capacity is superior to other cyclic ethers and is competitive with most carbonyl groups, enabling it to form crucial interactions within a biological target's binding pocket.[9][10]

Furthermore, the sp³-rich, puckered structure of the oxetane ring introduces significant three-dimensionality.[1] In an era where drug discovery programs are moving away from "flat" molecules, this increased fraction of sp³ (Fsp³) character is highly desirable. It can lead to improved target selectivity, better fit into protein pockets, and ultimately, a lower attrition rate for clinical candidates.[1][2]

Modulation of Amine Basicity (pKa)

The oxetane ring exerts a powerful inductive electron-withdrawing effect. When placed adjacent to a basic nitrogen atom, this effect can dramatically lower the amine's pKa.[1][10] An oxetane positioned alpha to an amine can reduce its pKa by as much as 2.7 units.[1][7] This is a critical tactic for medicinal chemists to mitigate liabilities associated with high basicity, such as hERG channel inhibition, poor permeability, or unwanted off-target activities.[7]

Chemical Stability Considerations

A historical concern that limited the adoption of oxetanes was their perceived instability and propensity for ring-opening under acidic conditions.[2][11] While this can be a liability, contemporary studies have shown that stability is highly dependent on the substitution pattern.[1][2] Specifically, 3,3-disubstituted oxetanes exhibit significantly enhanced stability, making them robust and reliable motifs for drug design.[2] However, chemists must remain cognizant of potential instability, particularly with other substitution patterns or in the presence of internal nucleophiles, which could facilitate ring-opening.[1][2]

Caption: Key physicochemical property modulations by the oxetane moiety.

The Oxetane as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties to produce a comparable biological effect—is a cornerstone of drug optimization. The oxetane has emerged as a modern and highly effective bioisostere for several common functionalities.[12]

gem-Dimethyl Group Replacement

The gem-dimethyl group is often used to block metabolic oxidation. However, it significantly increases a compound's lipophilicity. The oxetane ring serves as an excellent isostere, occupying a similar steric volume while introducing polarity.[7][12][13] This substitution simultaneously improves metabolic stability and aqueous solubility, a dual benefit that is highly advantageous in drug design.[4][9]

Carbonyl Group Replacement

3,3-disubstituted oxetanes are effective surrogates for carbonyl groups (ketones, esters).[1][7][12] The oxetane mimics the dipole moment and hydrogen-bond accepting ability of the carbonyl but is significantly more stable against metabolic reduction or hydrolysis.[2][9] This replacement can enhance a compound's metabolic half-life and increase its three-dimensional character.[1]

Other Bioisosteric Applications

The utility of oxetanes extends further. Spirocyclic oxetanes have been used as successful replacements for morpholine, in some cases demonstrating superior solubilizing ability.[4][13] More recently, aryl amino-oxetanes are being explored as promising bioisosteres for benzamides, a prevalent pharmacophore in approved drugs, offering potential improvements in solubility and stability.[7][14]

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

A Technical Guide to the Pivotal Role of the Pyridine Ring in the Bioactivity of 4-(Oxetan-3-yl)pyridin-2-amine

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is paramount to the design of novel therapeutics with optimized efficacy and drug-like properties. The molecule 4-(Oxetan-3-yl)pyridin-2-amine serves as a compelling model system, representing the convergence of the biologically ubiquitous pyridine heterocycle and the contemporary oxetane moiety, a functional group increasingly used to fine-tune physicochemical characteristics. This technical guide provides an in-depth analysis of the multifaceted roles of the pyridine ring within this specific molecular architecture. We will dissect its critical contributions to bioactivity, extending from its function as a primary pharmacophoric element for target engagement to its profound influence on absorption, distribution, metabolism, and excretion (ADME) profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind molecular design and providing a framework for experimental validation.

Introduction to the Molecular Architecture: A Synthesis of Classic and Modern Moieties

The structure of this compound is a deliberate amalgamation of two key components, each bringing distinct and valuable attributes to the molecule's potential as a biologically active agent.

The Pyridine Scaffold: A Privileged Heterocycle in Drug Discovery

The pyridine ring is one of the most pervasive heterocyclic systems found in FDA-approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is not coincidental but is rooted in its versatile chemical and physical properties. The nitrogen atom within the six-membered aromatic ring acts as a mild base and a hydrogen bond acceptor, enabling crucial interactions with biological targets like enzymes and receptors.[3] This feature is fundamental to the molecule's ability to bind with high affinity and specificity. Furthermore, the pyridine scaffold is synthetically tractable, allowing for systematic modifications to explore structure-activity relationships (SAR).[3][4] Its presence in numerous blockbuster drugs, targeting a vast range of diseases from cancer to hypertension, underscores its status as a "privileged" scaffold in medicinal chemistry.[1][2]

The Oxetane Moiety: A Modern Tool for Physicochemical Property Modulation

While the pyridine ring provides the core biological anchor, the oxetane substituent is a modern addition to the medicinal chemist's toolkit, prized for its ability to resolve common drug development challenges.[5][6] Oxetanes are four-membered oxygen-containing heterocycles that are small, polar, and three-dimensional.[7] They are often incorporated into drug candidates to improve aqueous solubility, enhance metabolic stability, and reduce the lipophilicity of a parent compound.[5][8] A particularly powerful application of the oxetane ring is its ability to modulate the basicity (pKa) of adjacent amine groups through its strong inductive electron-withdrawing effect.[5][9] This fine-tuning of pKa can be critical for optimizing cell permeability and avoiding off-target effects, such as hERG channel inhibition.[8]

The Convergence: this compound as a Model System

The combination of these two moieties in this compound creates a molecule with significant therapeutic potential. The 2-aminopyridine portion can act as a potent pharmacophore, while the 4-oxetanyl group serves to optimize the molecule's drug-like properties. This guide will deconstruct the specific roles of the pyridine ring in this synergistic arrangement.

The Pyridine Ring as a Key Pharmacophoric Element

The primary role of the pyridine ring in this compound is to provide the key interactions necessary for binding to a biological target. The 2-aminopyridine substructure is a particularly well-known motif in kinase inhibitors.

The 2-Aminopyridine Moiety: A "Hinge-Binding" Powerhouse

In many protein kinases, the 2-aminopyridine scaffold serves as an effective "hinge-binder." The ATP binding site of kinases contains a flexible "hinge" region that connects the N- and C-lobes of the enzyme. This region typically presents a series of hydrogen bond donors and acceptors that are critical for anchoring ATP. The 2-aminopyridine moiety can mimic this interaction by forming two crucial hydrogen bonds: one from the exocyclic amino group (donor) and one from the endocyclic pyridine nitrogen (acceptor).[10] This bidentate hydrogen bonding pattern is a hallmark of numerous potent and selective kinase inhibitors.[10][11]

Caption: Hypothetical H-bond interactions with a kinase hinge.

Aromaticity and π-Stacking Interactions

Beyond hydrogen bonding, the aromatic nature of the pyridine ring allows it to participate in π-stacking interactions with aromatic amino acid residues, such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp), within the target's binding pocket. These interactions contribute significantly to the overall binding affinity and can play a crucial role in determining selectivity.

Influence of the Pyridine Ring on Physicochemical Properties (ADME)

A molecule's bioactivity is not solely determined by its binding affinity. Its ability to reach the target in sufficient concentration is governed by its ADME properties, which are heavily influenced by the pyridine ring.

Modulation of Basicity (pKa) and its Consequences

The basicity of a molecule is a critical parameter that affects its solubility, permeability, and potential for off-target toxicities.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic system, making it a weak base (pKa of pyridine is ~5.2).

-

2-Amino Group: The electron-donating amino group at the 2-position increases the basicity of the ring nitrogen.

-

4-Oxetanyl Group: The oxetane at the 4-position has an electron-withdrawing effect, which is expected to slightly decrease the overall basicity of the molecule compared to an unsubstituted 2-aminopyridine.[5][9]

This carefully tuned basicity is advantageous. A pKa in the physiological range (6.5-8.0) can provide a beneficial balance between aqueous solubility (as the protonated salt) and membrane permeability (as the neutral free base), which is essential for oral bioavailability.

Impact on Solubility and Lipophilicity

The nitrogen atom in the pyridine ring increases the molecule's polarity compared to a corresponding benzene ring. This allows it to act as a hydrogen bond acceptor with water, generally improving aqueous solubility—a key factor in achieving adequate drug concentration in plasma. The table below compares pyridine to its carbocyclic analog, benzene, and another common bioisostere.

| Compound | Structure | logP | Aqueous Solubility | Key Feature |

| Benzene | C₆H₆ | 2.13 | Poor | Non-polar, lipophilic |

| Pyridine | C₅H₅N | 0.65 | Miscible | Polar, H-bond acceptor |

| Benzonitrile | C₇H₅N | 1.56 | Low | Polar, H-bond acceptor |

Data are representative values and can vary based on measurement conditions.

Metabolic Stability

Pyridine rings can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, typically through N-oxidation or hydroxylation at electron-rich positions. In this compound, the 2-amino group strongly activates the ring, potentially directing metabolism to the 3- or 5-positions. However, the presence of the bulky oxetane at the 4-position may provide some steric shielding, potentially slowing the rate of metabolism and improving the molecule's half-life.

Experimental Workflow: A Bioisosteric Replacement Strategy

To definitively establish the role of the pyridine ring, a medicinal chemist would employ a bioisosteric replacement strategy. This involves synthesizing and testing analogs where the pyridine ring is replaced with other groups that have similar sizes but different electronic properties.

Objective and Rationale

The objective is to test the hypothesis that the pyridine nitrogen and the overall electronic nature of the ring are essential for bioactivity. By comparing the activity of the parent molecule to that of its bioisosteres, we can infer the specific contributions of these features.[12][13]

Proposed Analogs for Synthesis and Evaluation

The following table outlines a logical set of analogs to probe the function of the pyridine ring.

| Analog | Replacement for Pyridine | Rationale | Predicted Outcome if Pyridine is Critical |

| 1 | Phenyl | Tests the necessity of the ring nitrogen as a hydrogen bond acceptor. | Significant or complete loss of activity. |

| 2 | Pyrimidine | Probes the effect of a second, electron-withdrawing nitrogen atom on binding and pKa. | Activity may be reduced or altered due to changes in basicity and H-bonding geometry. |

| 3 | 2-Cyanophenyl | The nitrile group mimics the hydrogen-bond accepting capability of the pyridine nitrogen.[12] | Partial or full recovery of activity compared to the phenyl analog (1). |

| 4 | Pyridine N-oxide | Increases the hydrogen bond acceptor strength and alters the ring's electronic properties.[14] | Activity may be retained, enhanced, or diminished, providing insight into the optimal electronics. |

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Assuming the target is a protein kinase, the following protocol provides a robust method for evaluating the inhibitory activity of the synthesized analogs.

Objective: To determine the IC₅₀ value of each compound against a target kinase.

Materials:

-

Target Kinase Enzyme

-

Kinase Substrate (peptide or protein)

-

ATP (Adenosine Triphosphate)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test Compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compounds in DMSO. Further dilute into kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the compound dilution.

-

Add 2.5 µL of a 2X kinase/substrate mixture prepared in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (prepared in kinase buffer). The final reaction volume is 10 µL.

-

Include "no enzyme" controls (for background) and "vehicle" controls (DMSO only, for 100% activity).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Normalize the data by setting the vehicle control as 100% activity and background as 0% activity.

-

Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Data Interpretation Workflow

The results from the bioisosteric replacement study can be interpreted using a clear, logical workflow.

Caption: Workflow for a bioisosteric replacement study.

Conclusion and Future Perspectives

The pyridine ring in this compound is far more than a simple aromatic scaffold; it is a precisely chosen component integral to the molecule's potential bioactivity. Its roles are threefold:

-

Pharmacophoric Anchor: The 2-aminopyridine moiety provides essential hydrogen bonding interactions for high-affinity target binding, particularly within the hinge region of protein kinases.

-

Physicochemical Modulator: The ring's inherent polarity and basicity are critical for achieving the necessary solubility and permeability for oral bioavailability.

-

Metabolic Handle: The substitution pattern on the ring influences its metabolic stability, directly impacting the compound's duration of action.

The strategic inclusion of the 4-oxetanyl group further refines these properties, particularly by modulating the pKa of the aminopyridine system. Future research should focus on executing the proposed bioisosteric replacement studies to experimentally validate these hypotheses. Further exploration could involve synthesizing positional isomers (e.g., 3-(Oxetan-3-yl)pyridin-2-amine) to understand the geometric constraints of the binding pocket, ultimately leading to the design of next-generation therapeutics with superior potency, selectivity, and drug-like properties.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pseudo-cyclization through intramolecular hydrogen bond enables discovery of pyridine substituted pyrimidines as new Mer kinase inhibitors | RTI [rti.org]

- 12. researchgate.net [researchgate.net]

- 13. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]

- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Whitepaper: A Technical Guide to the Discovery and Optimization of Novel 4-(Oxetan-3-yl)pyridin-2-amine Analogs as Targeted Kinase Inhibitors

Abstract

The strategic incorporation of small, strained heterocyclic rings has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the oxetane ring has emerged as a particularly valuable motif due to its unique combination of polarity, metabolic stability, and three-dimensionality.[2][3] This guide details a comprehensive drug discovery workflow for a novel class of compounds, the 4-(Oxetan-3-yl)pyridin-2-amine analogs, designed as targeted kinase inhibitors. We will explore the strategic rationale, synthetic methodologies, biological evaluation cascade, and structure-activity relationship (SAR) analysis that underpin the discovery of potent and selective inhibitors. This document serves as a technical blueprint for researchers, chemists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.

The Strategic Imperative: Why this compound?

The design of this scaffold is a deliberate convergence of two validated concepts in modern drug discovery: the privileged nature of the 2-aminopyridine core and the property-enhancing effects of the oxetane moiety.

The 2-Aminopyridine Core: A Proven Kinase Hinge-Binder

The 2-aminopyridine motif is a well-established pharmacophore in kinase inhibitor design. It frequently forms critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a key interaction for anchoring the inhibitor and ensuring potent target engagement.[4][5] Its versatility allows for substitution at various vectors to probe different regions of the active site, making it an ideal starting point for library synthesis.

The Oxetane Moiety: A Modern Bioisostere

The oxetane ring is far more than a simple structural element; it is a powerful tool for modulating molecular properties.[1][6] Its incorporation is a strategic choice driven by several potential advantages:

-

Improved Aqueous Solubility: The polar nature of the oxetane can significantly enhance the solubility of a parent molecule, a critical factor for oral bioavailability.[7][8] Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase solubility by orders of magnitude.[8]

-

Reduced Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic, which can be beneficial for reducing off-target toxicity and improving overall drug-like properties.[8][9]

-

Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[6][8]

-

Basicity (pKa) Modulation: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[8][9] Placing an oxetane alpha to an amine can lower its pKa, a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[10]

-

Enhanced 3-Dimensionality: Moving away from "flat" molecules is a key trend in drug discovery, as increased sp³ character is often correlated with higher target selectivity and improved clinical success rates.[1] The oxetane ring introduces a defined three-dimensional vector.

By coupling the 2-aminopyridine hinge-binder with a 4-position oxetane, our central hypothesis is that we can develop potent kinase inhibitors with a superior, highly tunable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Discovery Workflow: From Concept to Lead Candidate

Our discovery campaign follows a structured, multi-parameter optimization workflow. This iterative process is designed to rapidly identify and refine potent, selective, and drug-like molecules.

Figure 1: A high-level overview of the iterative drug discovery workflow.

Synthesis of this compound Analogs

A robust and flexible synthetic route is paramount for generating a diverse library of analogs for SAR studies. The core is constructed using a key palladium-catalyzed cross-coupling reaction.

General Synthetic Scheme

The primary strategy involves a Suzuki coupling between a commercially available or readily synthesized boronic acid/ester of oxetane and a di-halogenated pyridine precursor. Subsequent functionalization of the 2-amino group and the remaining halogen position allows for rapid diversification.

Detailed Protocol: Suzuki Cross-Coupling

This protocol describes the key step of introducing the oxetane moiety onto the pyridine core.

Materials:

-

2-Amino-4,6-dichloropyridine (1.0 eq)

-

Oxetan-3-ylboronic acid pinacol ester (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

SPhos (0.1 eq)

-

Potassium phosphate (K₃PO₄, 3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add 2-amino-4,6-dichloropyridine, oxetan-3-ylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield 2-amino-6-chloro-4-(oxetan-3-yl)pyridine.